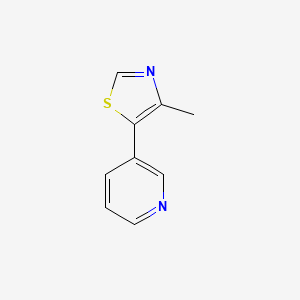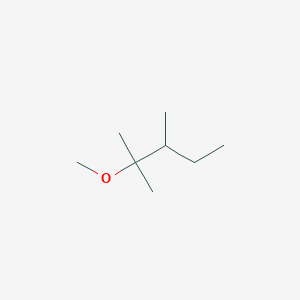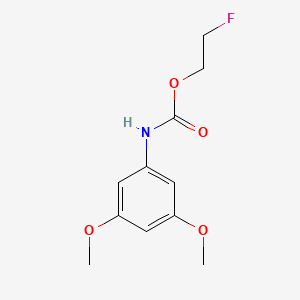
2-Fluoroethyl (3,5-dimethoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoroethyl (3,5-dimethoxyphenyl)carbamate is an organic compound with the molecular formula C11H14FNO4. It belongs to the class of carbamates, which are esters of carbamic acid. This compound is characterized by the presence of a fluoroethyl group and a dimethoxyphenyl group attached to the carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroethyl (3,5-dimethoxyphenyl)carbamate typically involves the reaction of 3,5-dimethoxyaniline with 2-fluoroethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoroethyl (3,5-dimethoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the fluoroethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
2-Fluoroethyl (3,5-dimethoxyphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound can be used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Fluoroethyl (3,5-dimethoxyphenyl)carbamate involves its interaction with biological molecules. The fluoroethyl group can undergo metabolic activation to form reactive intermediates that can covalently modify proteins or nucleic acids. This modification can lead to the inhibition of enzyme activity or alteration of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoroethyl (2,5-dimethoxyphenyl)carbamate
- 2-Fluoroethyl (4-methoxyphenyl)carbamate
- 2-Fluoroethyl (3,4-dimethoxyphenyl)carbamate
Uniqueness
2-Fluoroethyl (3,5-dimethoxyphenyl)carbamate is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the fluoroethyl group also imparts distinct chemical properties that can be exploited in various applications.
Properties
CAS No. |
89078-30-8 |
|---|---|
Molecular Formula |
C11H14FNO4 |
Molecular Weight |
243.23 g/mol |
IUPAC Name |
2-fluoroethyl N-(3,5-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C11H14FNO4/c1-15-9-5-8(6-10(7-9)16-2)13-11(14)17-4-3-12/h5-7H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
AQWJPLLABSQUGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)OCCF)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


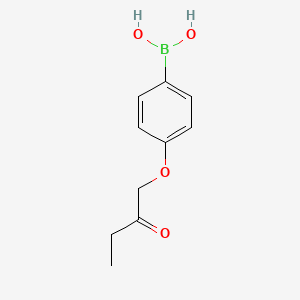
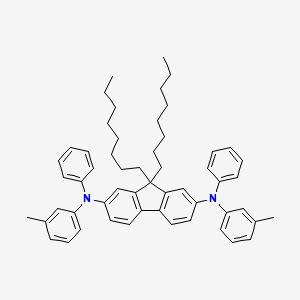
![3-(4-chlorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129042.png)
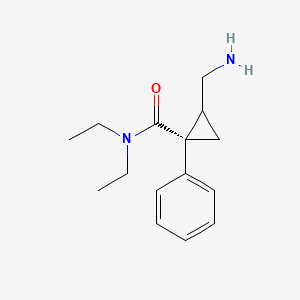

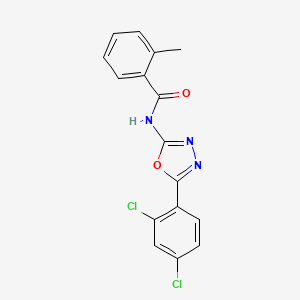
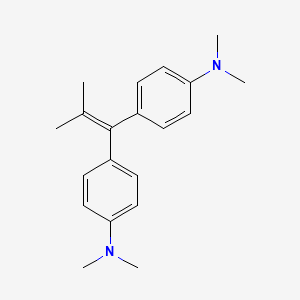
![1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone](/img/structure/B14129072.png)
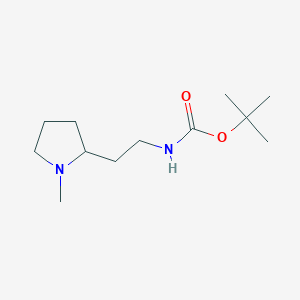
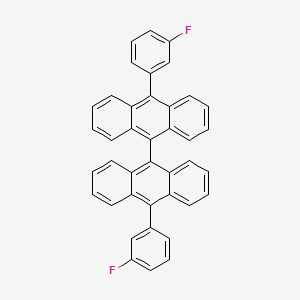
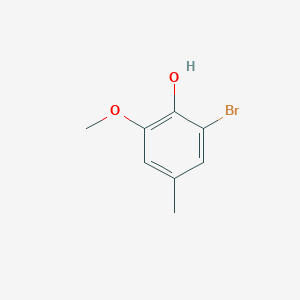
![2-(Difluoromethylidene)spiro[cyclopropane-1,9'-fluorene]](/img/structure/B14129095.png)
